molecular formula C11H16N2O4 B219500 Carbathymidine CAS No. 114884-15-0

Carbathymidine

Cat. No.: B219500
CAS No.: 114884-15-0
M. Wt: 240.26 g/mol
InChI Key: ZOZRLTAJWLEGLG-DJLDLDEBSA-N
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Description

Carbathymidine (chemical name: 1-[(1R,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) is a carbocyclic nucleoside analog with the molecular formula C₁₁H₁₆N₂O₄ (average mass: 240.259 g/mol) and a ChemSpider ID of 115655 . It features three stereocenters and a cyclopentyl ring fused to a pyrimidinedione moiety, distinguishing it from conventional thymidine derivatives. This compound’s structure avoids the ribose sugar backbone, enhancing metabolic stability while retaining nucleoside-like pharmacological activity. Its IUPAC name and stereochemical configuration underscore its uniqueness in the nucleoside analog family.

Properties

CAS No.

114884-15-0

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

ZOZRLTAJWLEGLG-DJLDLDEBSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO

Synonyms

carbathymidine
carbathymidine, (-)-isomer
carbocyclic thymidine
D-carba T

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to this compound, as identified through cheminformatics tools (e.g., PubChem and ChemSpider similarity searches) :

Compound Name CAS Number Similarity Score Key Structural Differences
4-Amino-2-chloropyrimidine-5-carbaldehyde 933702-55-7 0.80 Chlorine substituent; lacks cyclopentyl ring
2-Chloropyrimidine-5-carbaldehyde 1240390-28-6 0.78 Aldehyde group; no hydroxyl or hydroxymethyl groups
2,4-Dichloropyrimidine-5-carboxamide 14394-70-8 0.76 Dichloro substitution; carboxamide functional group
This compound 114884-15-0 N/A Cyclopentyl ring; hydroxyl/hydroxymethyl groups

Key Observations :

  • This compound’s cyclopentyl ring and stereochemistry differentiate it from linear pyrimidine derivatives .
  • Halogenated analogs (e.g., 2-chloro derivatives) exhibit higher electrophilicity but reduced metabolic stability compared to this compound .

Physicochemical Properties

Property This compound 4-Amino-2-chloropyrimidine-5-carbaldehyde
Molecular Weight (g/mol) 240.259 171.57
LogP (Predicted) -0.82 0.95
Hydrogen Bond Donors 3 2
Hydrogen Bond Acceptors 5 4
Solubility (Water) Moderate Low

Notes:

  • This compound’s lower LogP (-0.82) suggests higher hydrophilicity compared to chlorinated analogs, aligning with its hydroxyl/hydroxymethyl groups .

Analytical Differentiation

Distinguishing this compound from analogs requires advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : The cyclopentyl ring protons (δ 3.5–4.5 ppm) and absence of halogen signals differentiate it from chlorinated analogs .
  • Mass Spectrometry: The molecular ion peak at m/z 240.111 (monoisotopic mass) is unique to this compound .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) resolves this compound from pyrimidine carbaldehydes due to retention time shifts .

Research Findings and Challenges

  • Synthetic Complexity: this compound’s stereocenters complicate synthesis compared to non-chiral analogs like 2-chloropyrimidine derivatives .
  • Regulatory Considerations : Guidelines for nucleoside analog identification (e.g., ICH Q6A) emphasize stereochemical validation, which is critical for this compound due to its three stereocenters .

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